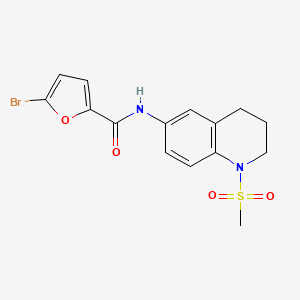

3-cyano-N-(1-cyano-1-methylpropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

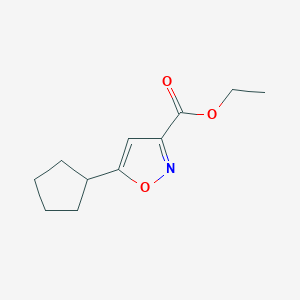

“3-cyano-N-(1-cyano-1-methylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .

Molecular Structure Analysis

The molecular structure of “3-cyano-N-(1-cyano-1-methylpropyl)benzamide” would consist of a benzene ring attached to an amide group and two cyano groups . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the cyano groups could also influence the reactivity of the compound .科学的研究の応用

Colorimetric Sensing and Fluoride Anion Detection

One study details the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their potential in colorimetric sensing, particularly for fluoride anion detection. A derivative containing a 3,5-dinitrophenyl group demonstrated significant color transition from colorless to achromatic black upon fluoride anion exposure, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This research highlights the compound's application in environmental monitoring and analytical chemistry (Younes et al., 2020).

Chemical Synthesis and Molecular Building Blocks

In another application, cyano(ethoxycarbonothioylthio)methyl benzoate, a compound related by its cyano functional groups, was shown to be an effective one-carbon radical equivalent for the introduction of an acyl unit via radical addition to olefins. This study opens pathways for synthesizing complex molecular structures, emphasizing the role of cyano-containing compounds in advancing synthetic organic chemistry (Bagal et al., 2006).

Antitumor Activity and Drug Development

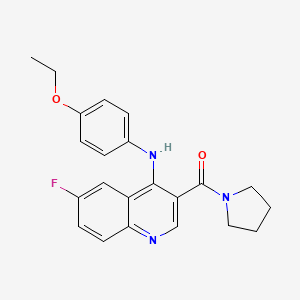

Research into pyridine-based histone deacetylase inhibitors identified a lead benzamide with a cyanopyridyl moiety as a potent compound for cancer treatment. The study explored various substitutions to enhance solubility and anti-proliferative activity, showcasing the therapeutic potential of cyano-containing benzamides in oncology (Andrews et al., 2008).

Catalysis and Chemical Transformations

A report on a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride highlighted its use in the selective hydrogenation of phenol to cyclohexanone. This process is critical in the chemical industry, particularly for the production of polyamides. The catalyst's high activity and selectivity under mild conditions demonstrate the utility of cyano-functionalized materials in industrial catalysis (Wang et al., 2011).

Supramolecular Chemistry and Gelation

The synthesis and gelation behavior of N-(thiazol-2-yl)benzamide derivatives were investigated to understand the impact of methyl functionality and non-covalent interactions on gelation. This research provides insights into the design of new supramolecular gelators, which are significant in materials science for creating smart materials and sensors (Yadav & Ballabh, 2020).

作用機序

特性

IUPAC Name |

3-cyano-N-(2-cyanobutan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-13(2,9-15)16-12(17)11-6-4-5-10(7-11)8-14/h4-7H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVQMRFPSGFVRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC=CC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(1-cyano-1-methylpropyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2845372.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2845391.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)

![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)